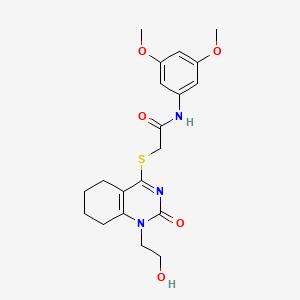

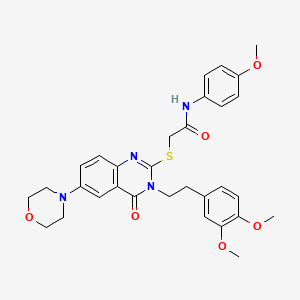

4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a pyridine ring and a sulfonyl group. For instance, the first paper describes the synthesis of a compound with a pyridine ring and a sulfonyl group, which could provide insights into the chemical behavior and potential synthesis routes for the compound . The second paper discusses the synthesis of pyrrolidines with various substituents, including a sulfonyl group, which might be relevant to understanding the synthesis of the pyrrolidine moiety in the target compound . The third paper deals with coordination polymers derived from a ligand that includes a pyridine ring, which could offer information on the coordination chemistry of similar pyridine-containing compounds .

Synthesis Analysis

The synthesis of compounds similar to 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can be inferred from the methods described in the papers. The first paper outlines a condensation reaction involving pyridine-4-carboxaldehyde and sulfadiazine, which suggests that condensation reactions might be a viable route for synthesizing the pyridine and sulfonyl components of the target compound . The second paper describes the use of 1,3-dipolar cycloaddition reactions to synthesize pyrrolidines with various substituents, which could be adapted to synthesize the pyrrolidine moiety of the compound .

Molecular Structure Analysis

The molecular structure of compounds with pyridine and sulfonyl groups can be complex, as indicated by the first paper, which used various spectroscopic methods and computational studies to characterize the synthesized compound . These methods, including FTIR, NMR, and UV-Visible spectroscopy, along with computational techniques like Density Functional Theory (DFT), could be applied to analyze the molecular structure of 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile.

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of the target compound, they do provide insights into the reactivity of structurally related compounds. The first paper's focus on antimicrobial activity suggests that the target compound could also be tested for such biological activities, potentially through similar disk well diffusion methods . The third paper's discussion of coordination polymers indicates that the target compound might also form complexes with metals, which could be explored through hydrothermal syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted using computational tools, as demonstrated in the first paper, which employed the Swiss ADME online tool to calculate the ADMET properties of the synthesized compound . Such tools could be used to predict the solubility, stability, and potential biological activity of 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile. Additionally, the luminescence properties of related compounds, as discussed in the third paper, could suggest that the target compound may also exhibit such properties, which could be investigated experimentally .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Derivative Development

1. Dipolar Addition Reactions

The study by Fischer and Schneider (1983) illustrates the use of 1,3-dipolar addition reactions for synthesizing pyrrolidine derivatives from dipole precursors, which might be relevant for modifying or synthesizing derivatives of 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (Fischer & Schneider, 1983).

2. Pyrrolidines with Sulfonyl Groups

The synthesis of 4-(trifluoromethyl)pyrrolidines containing various substituents, including sulfonyl groups, by Markitanov et al. (2016), demonstrates the potential for incorporating sulfonyl and related functionalities into pyrrolidine structures, highlighting a pathway that could be explored for the target compound (Markitanov et al., 2016).

Potential Pharmaceutical Applications

3. Antimicrobial and Antitumor Agents

Research by Hafez et al. (2017) on synthesizing thiophene and thieno[3,2-d] pyrimidine derivatives with potent antitumor and antibacterial activities showcases the potential for developing pharmaceutical agents from structurally complex compounds, which may include derivatives of 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (Hafez et al., 2017).

Zukünftige Richtungen

The future directions for research on “4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” and similar compounds could involve further exploration of the synthetic strategies and the investigation of their biological activity. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles .

Wirkmechanismus

The pyrrolidine ring is a five-membered nitrogen heterocycle that is often used to obtain compounds for the treatment of human diseases . It contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

The pyridazinone moiety is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom. It has been associated with a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Eigenschaften

IUPAC Name |

4-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c16-10-12-3-5-14(6-4-12)23(20,21)19-9-7-13(11-19)22-15-2-1-8-17-18-15/h1-6,8,13H,7,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXGZLQRBVBQEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)

![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)

![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)

![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)